2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-2-4-15(5-3-14)10-23-19(28)12-26-13-24-20-18(21(26)29)11-25-27(20)17-8-6-16(22)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRXJIZHHOXKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H20FN5O3 , with a molecular weight of approximately 421.432 g/mol . The structure contains a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine core that are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O3 |
| Molecular Weight | 421.432 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound has been detailed in various studies, emphasizing the importance of the fluorine substitution for enhancing pharmacological properties.
Anti-inflammatory Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from this scaffold have demonstrated potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. In vitro assays indicated that the compound could inhibit cyclooxygenase (COX) enzymes effectively.
- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes and reduction in pro-inflammatory cytokines.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Studies indicate that the compound can induce G0/G1 phase cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis via intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
Table 1 summarizes the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 49.85 | Apoptosis induction |
| A549 (Lung) | 26 | G0/G1 phase arrest |
| HeLa (Cervical) | 34 | Mitochondrial dysfunction |
Case Studies
Several case studies have reported on the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anti-inflammatory Effects :
- Antitumor Activity Assessment :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 7.8 | Inhibition of cell cycle progression |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines.
Case Study : Research highlighted in Pharmacology Reports showed that treatment with this compound decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 200 | 90 |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, revealing a significant reduction in bacterial growth at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
